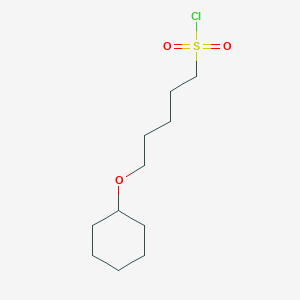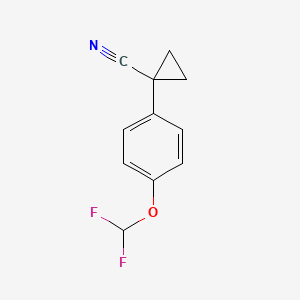
1-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and a carbonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate phenyl derivative. One common method includes the reaction of 4-(difluoromethoxy)benzyl chloride with a suitable cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide, potassium cyanide, various solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity and stability .
Comparaison Avec Des Composés Similaires
1-[4-(Difluoromethoxy)phenyl]ethanamine: Similar structure but with an ethanamine group instead of a cyclopropane ring.
1-[4-(Difluoromethoxy)phenyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropanamine group and hydrochloride salt
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9F2NO |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-6H2 |
Clé InChI |
LGCWEUNVNKMALH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


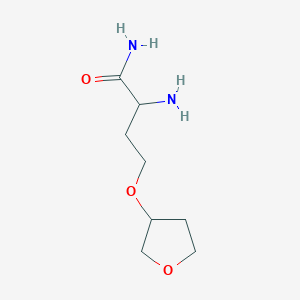
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
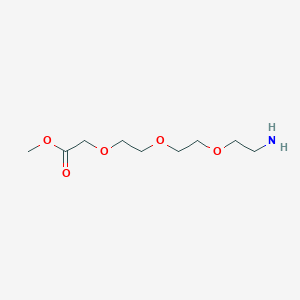

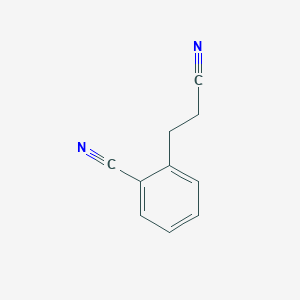
aminehydrochloride](/img/structure/B13522865.png)


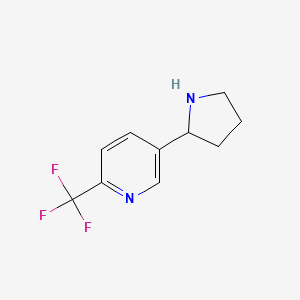
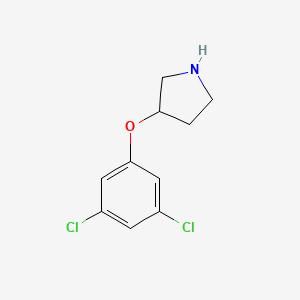
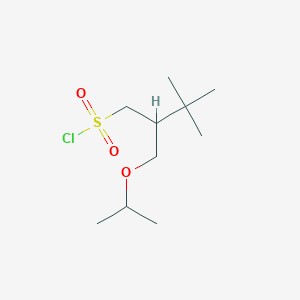
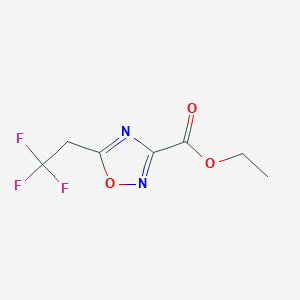
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
